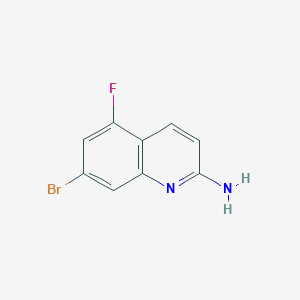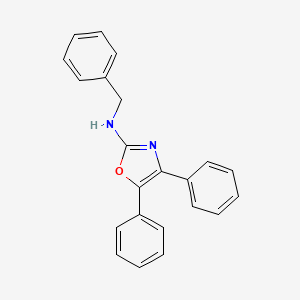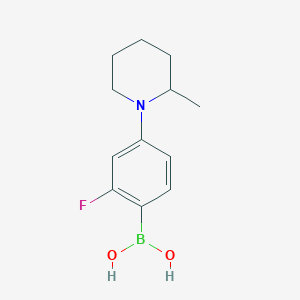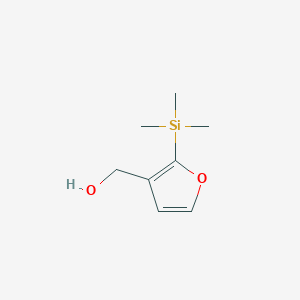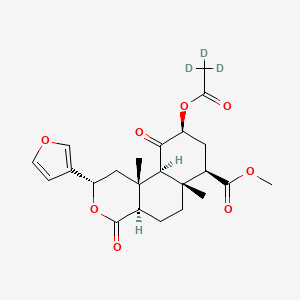
9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a bromine atom and a spiro linkage involving fluorene and dibenzoacridine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorene moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of dibenzoacridine: This can be synthesized via cyclization reactions involving appropriate precursors.
Spiro linkage formation: The spiro linkage can be formed through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorene moiety.
Bromination: The final step involves the bromination of the compound, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene or dibenzoacridine moieties.
Reduction: Reduction reactions can occur, potentially affecting the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The spiro linkage and bromine atom can play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Lacks the bromine atom, which may affect its reactivity and applications.
9’-Chlorospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-ol: Contains a hydroxyl group instead of a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
The presence of the bromine atom in 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C33H18BrNO |
|---|---|
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
16-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H18BrNO/c34-29-17-27-31(23-13-3-1-11-21(23)29)35-32-24-14-4-2-12-22(24)30(36)18-28(32)33(27)25-15-7-5-9-19(25)20-10-6-8-16-26(20)33/h1-18H |
Clave InChI |
LHDWYKZFDGLOAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
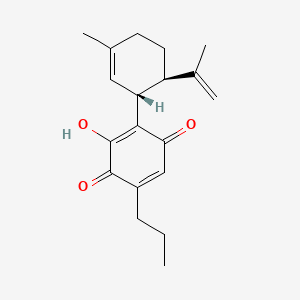
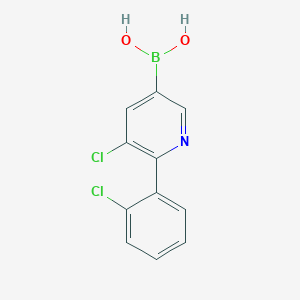

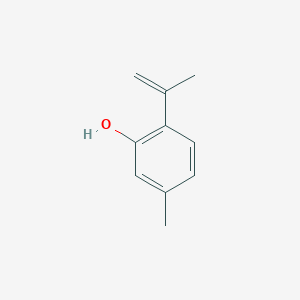
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
